molecular formula C23H24N4O3 B10992110 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

Cat. No.: B10992110
M. Wt: 404.5 g/mol
InChI Key: KUDRCANETGLKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a synthetic quinoline derivative featuring a benzimidazole moiety linked via a pentyl chain to the quinoline core. The compound’s structure includes:

  • 4-hydroxyquinoline-3-carboxamide backbone: A scaffold known for metal-chelating properties and biological activity in antimicrobial or anticancer contexts.
  • 8-methoxy substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-30-19-11-7-8-15-21(19)25-14-16(22(15)28)23(29)24-13-6-2-3-12-20-26-17-9-4-5-10-18(17)27-20/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,27)

InChI Key

KUDRCANETGLKPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic components:

Compound Name Key Structural Differences vs. Target Molecule Potential Functional Implications
8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide - 8-chloro vs. 8-methoxy
- Thiadiazole vs. benzimidazole
- Increased electrophilicity (Cl)
- Altered solubility and target affinity
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-...quinoline-3-carboxamide - Bromobenzo[d]thiazole vs. benzimidazole
- Additional aryl substituents
- Enhanced halogen bonding (Br)
- Steric hindrance from dimethoxyphenyl

Substituent-Driven Property Analysis

8-Methoxy vs. 8-Chloro ()
  • Electron Effects: The methoxy group (electron-donating) may stabilize the quinoline ring’s aromatic system, whereas chlorine (electron-withdrawing) could increase reactivity at the 8-position.
  • Lipophilicity : Methoxy groups generally enhance membrane permeability compared to chlorine, which may improve bioavailability.
Benzimidazole vs. Thiadiazole/Benzothiazole ()
  • Metabolic Stability : Thiadiazole rings are more prone to oxidative metabolism than benzimidazoles, which could affect half-life.
Side Chain Modifications

Research Findings and Hypothetical Activity Profiles

While experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Antimicrobial Activity: Quinoline-3-carboxamides with halogen substituents (e.g., 8-chloro in ) show activity against Mycobacterium tuberculosis, suggesting the target’s 8-methoxy group may modulate similar pathways .
  • Enzyme Inhibition: Benzimidazole-containing compounds often target kinases or proteases. The pentyl-benzimidazole side chain in the target molecule could position it as a glucosylceramide synthase inhibitor, akin to imino sugars in , though further validation is required.

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features, including a benzimidazole moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its antimicrobial, antiproliferative, and antioxidant properties, supported by relevant data and case studies.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Benzimidazole moiety Provides potential interaction sites with biological targets.
Quinoline backbone Known for various pharmacological activities.
Hydroxy and methoxy groups Enhance solubility and influence biological activity.

Antimicrobial Activity

Research indicates that compounds with benzimidazole and quinoline structures exhibit notable antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Antiproliferative Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives of benzimidazole exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features displayed IC50 values ranging from 2.12 μM to 6.75 μM against lung cancer cell lines . The presence of hydroxyl and methoxy substituents appears to enhance antiproliferative effects, making the compound a candidate for further anticancer research.

Antioxidant Activity

Antioxidant properties are crucial in preventing oxidative stress-related diseases. Compounds derived from benzimidazole have been shown to possess significant antioxidant activity, with some exhibiting improved performance compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidative capacity of this compound could be attributed to its ability to scavenge free radicals effectively.

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Intercalation : The quinoline structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Protein Interaction : The compound may bind to specific protein targets, inhibiting their function and leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, the compound may reduce oxidative stress levels within cells, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A recent study evaluated various benzimidazole derivatives for their antiproliferative activity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 3.1 μM .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of similar compounds, revealing strong activity against multiple bacterial strains .
  • Antioxidant Evaluation : Research demonstrated that certain derivatives exhibited superior antioxidant capabilities compared to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.